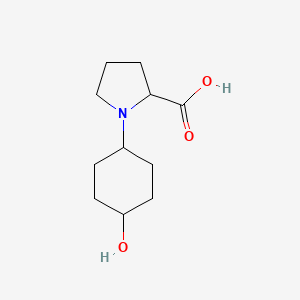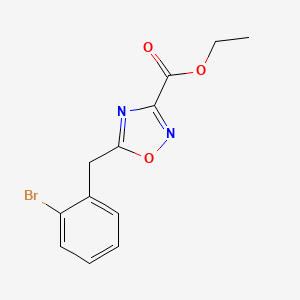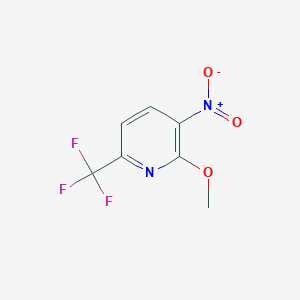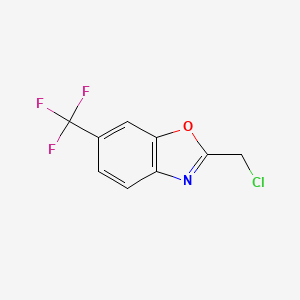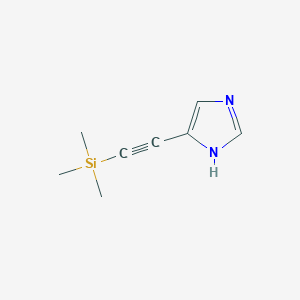
(4-Imidazinylethynyl)trimethylsilane
Übersicht
Beschreibung
(4-Imidazinylethynyl)trimethylsilane, also known as IMes, is a compound with the molecular formula C8H12N2Si and a molecular weight of 164.28 g/mol . It is a critical intermediate for the synthesis of a wide range of materials, including pharmaceuticals, agrochemicals, and polymers.
Molecular Structure Analysis
The molecular structure of (4-Imidazinylethynyl)trimethylsilane consists of a trimethylsilyl group attached to an ethynyl group, which is further connected to an imidazole ring . The InChI code for this compound is 1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) .Physical And Chemical Properties Analysis
(4-Imidazinylethynyl)trimethylsilane has a molecular weight of 164.28 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Dielectric Thin Film Deposition : Trimethylsilane, a key component in (4-Imidazinylethynyl)trimethylsilane, is used for depositing dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. It helps in creating standard dielectrics like SiO2 and low-permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).
Oxidative Gold Oxyarylation Reaction : The compound has been found useful in the field of organic chemistry, particularly in oxidative gold oxyarylation reactions. This process involves coupling reactions with aryltrimethylsilanes, providing an alternative to boronic acid methods (Brenzovich et al., 2010).
Synthesis of Conjugate Diynes and Disubstituted Ethynes : (4-Imidazinylethynyl)trimethylsilane is applied in the synthesis of complex organic compounds. It's used in Cu(I)-mediated coupling reactions to create symmetrical 1,3-butadiynes and in cross-coupling reactions with aryl triflates and chlorides (Nishihara et al., 2000).
Nucleophilic Addition to Carbonyl Compounds : The compound participates in nucleophilic addition reactions with various carbonyl compounds, leading to the creation of silylated propargyl alcohol derivatives. This process is catalyzed by fluoride anion (Kuwajima et al., 1983).
Ionic Liquid Catalyst for Trimethylsilyl Protection : It is used as a catalyst in the trimethylsilyl protection of hydroxyl groups, offering a recyclable and eco-friendly solution. This process is efficient in producing trimethylsilanes with excellent yields and in short reaction times (Shirini et al., 2012).
Oxidative Trifluoromethylation of Boronic Acids : This compound is utilized in copper-mediated oxidative cross-coupling of aryl- and alkenylboronic acids, which is significant for synthesizing trifluoromethylated arenes and alkenes (Chu & Qing, 2010).
Eigenschaften
IUPAC Name |
2-(1H-imidazol-5-yl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-7-10-8/h6-7H,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQAMDJZVHRXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Imidazinylethynyl)trimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)
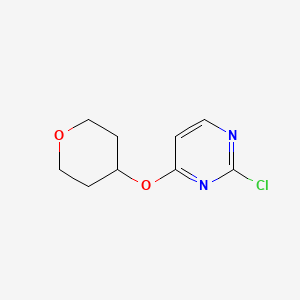
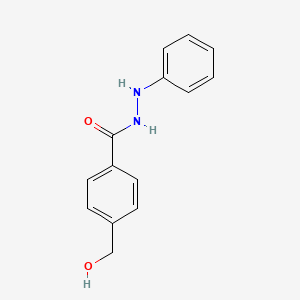
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethanol](/img/structure/B1394329.png)
![4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic acid](/img/structure/B1394330.png)
![1-[6-(3-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1394333.png)
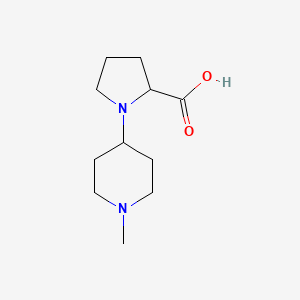
![(5-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1394336.png)
![Methyl (4-{[(4-Methoxy-2-nitrophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B1394337.png)
![7-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1394338.png)
